molecular formula C7H6LiO3 B1592833 Lithium salicylate CAS No. 552-38-5

Lithium salicylate

Cat. No.: B1592833
CAS No.: 552-38-5
M. Wt: 145.1 g/mol
InChI Key: BEVDQFZIRVKSGM-UHFFFAOYSA-N
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Description

Lithium salicylate is a chemical compound with the molecular formula C₇H₅LiO₃ It is the lithium salt of salicylic acid, a compound widely known for its use in pain relief and anti-inflammatory medications

Mechanism of Action

Target of Action

Lithium Salicylate, a compound formed from lithium and salicylic acid, has two primary targets: glycogen synthase kinase-3 (GSK-3) and cyclooxygenase enzymes (COX-1 and COX-2) . GSK-3 is a key player in numerous cellular processes, including the regulation of glycogen metabolism . The cyclooxygenase enzymes are involved in the conversion of arachidonic acid to prostaglandins and thromboxanes .

Mode of Action

This compound interacts with its targets in a unique way. Lithium part of the compound inhibits GSK-3, a key enzyme involved in various cellular processes . On the other hand, the salicylic acid component of the compound irreversibly inhibits COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins and thromboxanes .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting GSK-3, lithium can influence downstream pathways such as Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) . These pathways play crucial roles in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis . The inhibition of COX-1 and COX-2 by salicylic acid disrupts the synthesis of prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .

Pharmacokinetics

This compound exhibits different pharmacokinetics compared to other lithium salts like lithium carbonate. It has been observed that this compound produces elevated plasma and brain levels of lithium beyond 48 hours post-dose without the sharp peak that contributes to the toxicity problems of current lithium therapeutics . This could potentially lead to improved bioavailability and reduced side effects.

Result of Action

The molecular and cellular effects of this compound’s action are profound. Lithium’s neuroprotective properties in Alzheimer’s disease (AD) include reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . Salicylic acid, on the other hand, provides analgesic and anti-inflammatory activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the therapeutic window of lithium is narrow, requiring careful monitoring of plasma lithium levels and blood chemistry to mitigate adverse events . Furthermore, the formulation of the compound can affect its pharmacokinetics and consequently its therapeutic efficacy . Currently, several new lithium formulations, including this compound, are undergoing clinical trials to improve safety and efficacy .

Biochemical Analysis

Biochemical Properties

Lithium salicylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme glycogen synthase kinase-3 beta (GSK-3β), where this compound acts as an inhibitor . This inhibition leads to a cascade of downstream effects, including the modulation of various signaling pathways. Additionally, this compound interacts with inositol monophosphatase (IMPase), leading to the depletion of inositol in the brain . These interactions highlight the compound’s potential in modulating biochemical pathways involved in mood regulation and neuroprotection.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving GSK-3β and IMPase . By inhibiting GSK-3β, this compound can enhance the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity . Furthermore, this compound impacts gene expression by modulating transcription factors and other regulatory proteins. It also affects cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. At the molecular level, this compound binds to the active sites of GSK-3β and IMPase, inhibiting their activity . This inhibition leads to changes in the phosphorylation status of various substrates, thereby modulating their activity and function. Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins. These molecular interactions underpin the compound’s effects on cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability over extended periods, maintaining its biochemical activity . It can undergo degradation under certain conditions, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert neuroprotective effects, enhancing neuronal survival and function . At higher doses, it can lead to toxicity and adverse effects, including disruptions in cellular metabolism and signaling pathways . These dosage-dependent effects underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as GSK-3β and IMPase, influencing their activity and modulating metabolic fluxes . These interactions can lead to changes in the levels of key metabolites, including inositol and other signaling molecules. Additionally, this compound can affect the activity of other enzymes and cofactors, further influencing metabolic pathways and cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s activity and function, influencing its interactions with other biomolecules and its overall biochemical properties. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium salicylate can be synthesized by reacting salicylic acid with lithium hydroxide in an aqueous solution. The reaction typically proceeds as follows:

C₇H₆O₃+LiOHC₇H₅LiO₃+H₂O\text{C₇H₆O₃} + \text{LiOH} \rightarrow \text{C₇H₅LiO₃} + \text{H₂O} C₇H₆O₃+LiOH→C₇H₅LiO₃+H₂O

This reaction is carried out under mild conditions, usually at room temperature, and results in the formation of this compound and water.

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing salicylic acid with lithium carbonate. The reaction is as follows:

2C₇H₆O₃+Li₂CO₃2C₇H₅LiO₃+CO₂+H₂O2\text{C₇H₆O₃} + \text{Li₂CO₃} \rightarrow 2\text{C₇H₅LiO₃} + \text{CO₂} + \text{H₂O} 2C₇H₆O₃+Li₂CO₃→2C₇H₅LiO₃+CO₂+H₂O

This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Although less common, this compound can be reduced under specific conditions to yield different reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various metal salts.

Major Products Formed:

    Oxidation: Oxidized derivatives of salicylic acid.

    Reduction: Reduced forms of salicylic acid.

    Substitution: Salts of salicylic acid with different cations.

Scientific Research Applications

Lithium salicylate has several applications in scientific research:

Comparison with Similar Compounds

    Lithium Carbonate: Widely used in the treatment of bipolar disorder but associated with toxicity issues.

    Lithium Citrate: Another lithium salt used in medicine, offering different pharmacokinetic properties.

    Lithium Glutamate: Investigated for its potential neuroprotective effects.

    Lithium Benzoate: Explored for its antioxidant and immunotropic properties.

Uniqueness of Lithium Salicylate: this compound is unique due to its potential for providing a more stable release of lithium ions compared to lithium carbonate, potentially reducing the risk of toxicity. Additionally, its combination with salicylic acid may offer synergistic anti-inflammatory and neuroprotective effects.

Properties

CAS No.

552-38-5

Molecular Formula

C7H6LiO3

Molecular Weight

145.1 g/mol

IUPAC Name

lithium;2-hydroxybenzoate

InChI

InChI=1S/C7H6O3.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);

InChI Key

BEVDQFZIRVKSGM-UHFFFAOYSA-N

SMILES

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O

Canonical SMILES

[Li].C1=CC=C(C(=C1)C(=O)O)O

Key on ui other cas no.

38970-76-2
552-38-5

physical_description

OtherSolid

Pictograms

Corrosive; Irritant

Related CAS

38970-76-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask were added 10.0 g salicylic acid, 2.9 g lithium hydroxide monohydrate, 20 ml of water and 100 ml 2-propanol. The mixture was heated to 50 C for 1.5 hours and then cooled and the solvent was removed under reduced pressure. The product was slurried in 25 ml diethyl ether, filtered and washed with diethyl ether. After drying, 7.0 g of a white solid was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
white solid

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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